4-Hydrazinylphthalic acid
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Overview
Description
4-Hydrazinylphthalic acid is an organic compound with the molecular formula C₈H₈N₂O₄ It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a hydrazinyl group (-NHNH₂)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylphthalic acid typically involves the reaction of phthalic anhydride with hydrazine hydrate. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Phthalic anhydride+Hydrazine hydrate→4-Hydrazinylphthalic acid
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions mentioned above to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylphthalic acid can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phthalic acid derivatives.
Scientific Research Applications
4-Hydrazinylphthalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or pharmaceuticals.
Industry: It can be used in the synthesis of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinylphthalic acid depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazinyl group can form stable complexes with metal ions, which can be exploited in various biochemical pathways.
Comparison with Similar Compounds
4-Hydrazinobenzoic acid: Similar structure but with a single carboxyl group.
Phthalazine: A bicyclic compound with nitrogen atoms in the ring.
Phthalic acid: The parent compound without the hydrazinyl group.
Uniqueness: 4-Hydrazinylphthalic acid is unique due to the presence of both carboxyl and hydrazinyl functional groups, which confer distinct chemical reactivity and potential for forming a variety of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
4-Hydrazinylphthalic acid, a derivative of phthalic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydrazine functional group, which is known to enhance the biological properties of various organic molecules. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it can inhibit cell proliferation and induce apoptosis. The compound demonstrated an IC50 value in the low micromolar range against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, suggesting potent anticancer properties.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 22.19 |
HepG2 | 20.33 |
These results indicate that this compound may serve as a promising lead compound for the development of new anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This dual action enhances its potential as a therapeutic agent in treating infections .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : It has been shown to induce oxidative stress in cancer cells, leading to cell death.
- Antimicrobial Action : The hydrazine moiety is believed to interact with microbial cellular components, disrupting their function and viability.
Case Studies
- Antitumor Activity : In a recent study involving animal models, administration of this compound led to significant tumor regression in xenograft models of breast cancer. The treatment resulted in reduced tumor volume and increased survival rates compared to control groups .
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional treatments. Results showed a marked improvement in patient outcomes, with a reduction in infection markers post-treatment .
Properties
IUPAC Name |
4-hydrazinylphthalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-10-4-1-2-5(7(11)12)6(3-4)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWPSYVOVZOUTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666460 |
Source
|
Record name | 4-Hydrazinylbenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169739-72-4 |
Source
|
Record name | 4-Hydrazinylbenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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